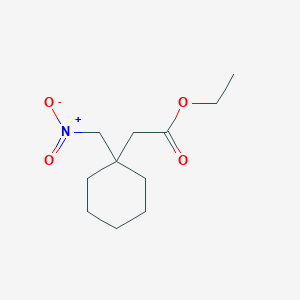
1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester
Cat. No. B131198
Key on ui cas rn:
133938-45-1
M. Wt: 229.27 g/mol
InChI Key: DIXXMLNOGLTXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05091567
Procedure details


To a mixture of 64.72 g (0.469 mole) potassium carbonate suspended in 469.5 mL dimethyl sulphoxide is measured in, during the course of 1 to 2 hours at 95° C., a solution of 158 g, (0.939 mole) ethyl cyclohexylideneacetate and 85.94 g (1.408 mole) nitromethane. After completion of the addition, stirring is continued at 95° C. for 2 to 3 hours. Subsequently, with ice-water cooling, the reaction solution is acidified with about 150 mL concentrated hydrochloric acid and diluted with 1.5 L of water. The resultant phases are separated and the aqueous phase is extracted several times with petroleum ether. The combined organic phases are washed neutral with water and dried over anhydrous sodium sulphate. The solvent is subsequently distilled off in a vacuum. 190.3 g Ethyl 1-nitromethyl-cyclohexaneacetate in the form of an oil are obtained; yield 88.4% of theory. Composition according to HPLC: 90% of the desired product of Step 2 and 6% ethyl cyclohexylideneacetate (Step 1).



[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Yield
88.4%
Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[C:7]1(=[CH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[N+:19]([CH3:22])([O-:21])=[O:20].Cl>CS(C)=O.O>[N+:19]([CH2:22][C:7]1([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)([O-:21])=[O:20] |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
64.72 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.939 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=CC(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
85.94 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
469.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Seven
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
during the course of 1 to 2 hours
|
|
Duration
|
1.5 (± 0.5) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 95° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant phases are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted several times with petroleum ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed neutral with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulphate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is subsequently distilled off in a vacuum
|
Outcomes


Product
Details
Reaction Time |
2.5 (± 0.5) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])CC1(CCCCC1)CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 190.3 g | |
| YIELD: PERCENTYIELD | 88.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
